

Physicochemical characteristics of (S)-(-)-1-Phenyl-1-decanol

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Compound of Interest

Compound Name: (S)-(-)-1-Phenyl-1-decanol

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(S)-(-)-1-Phenyl-1-decanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-1-Phenyl-1-decanol is a chiral secondary alcohol that holds significance as a versatile building block in asymmetric synthesis. Its utility is particularly pronounced in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule is critical to its biological activity and therapeutic efficacy. This technical guide provides a detailed overview of the physicochemical characteristics, synthesis, and analytical methodologies for **(S)-(-)-1-Phenyl-1-decanol**, aimed at professionals in research and drug development.

Physicochemical Characteristics

The fundamental physical and chemical properties of **(S)-(-)-1-Phenyl-1-decanol** are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic protocols.

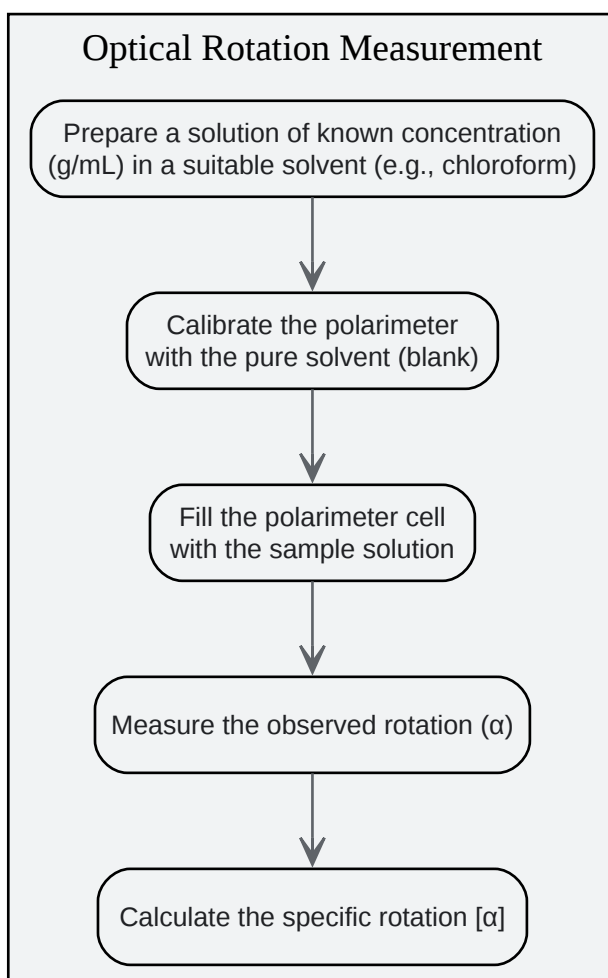
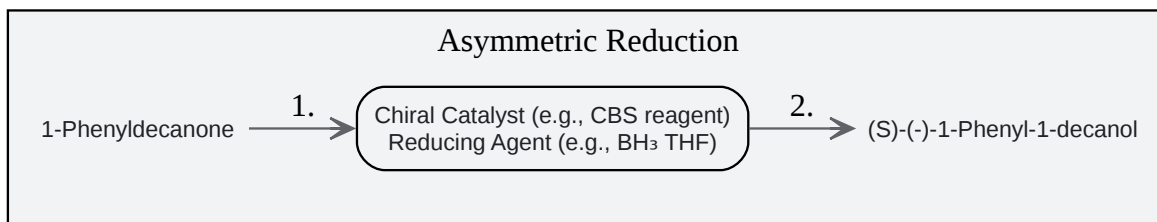
Property	Value	Reference
CAS Number	112419-76-8	[1][2]
Molecular Formula	C ₁₆ H ₂₆ O	[1][2]
Molecular Weight	234.38 g/mol	[1][2]
Boiling Point	128 °C at 0.35 mmHg	N/A
Melting Point	Not available	
Density	0.922 g/mL at 25 °C	N/A
Refractive Index (n _D ²⁰)	1.497	N/A
Optical Rotation	Levorotatory (-)	N/A
Solubility	While specific solubility data for (S)-(-)-1-Phenyl-1-decanol is not readily available, alcohols with long alkyl chains and a phenyl group are generally soluble in organic solvents such as ethanol, methanol, acetone, and chloroform. Their solubility in water is expected to be low due to the hydrophobic nature of the decyl and phenyl groups.[3]	

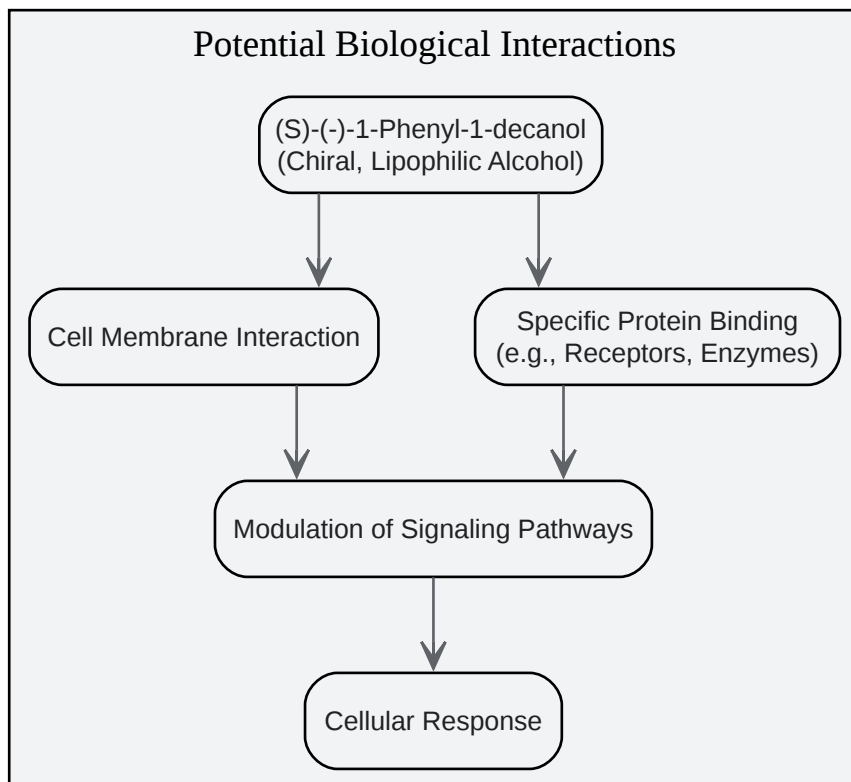
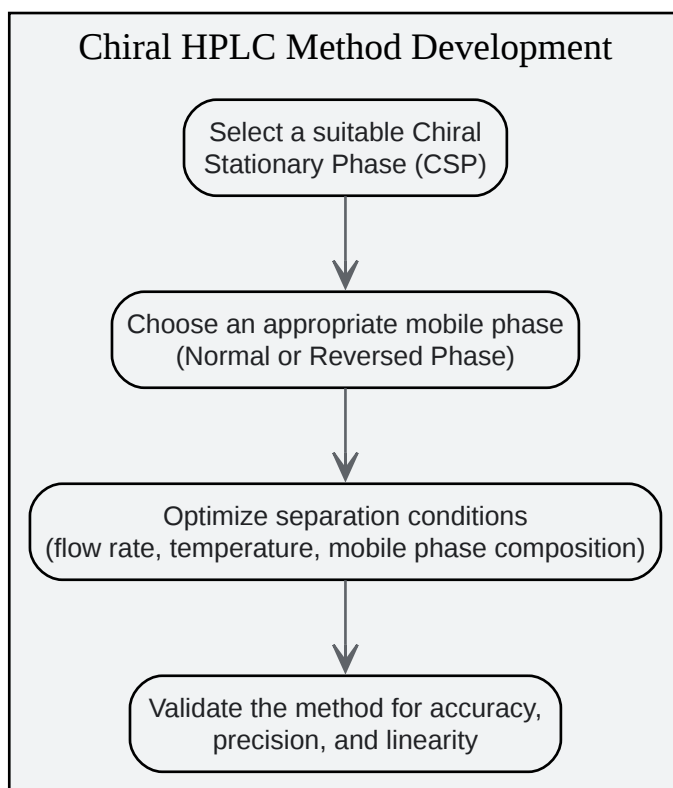
Experimental Protocols

Asymmetric Synthesis of (S)-(-)-1-Phenyl-1-decanol

The enantioselective synthesis of **(S)-(-)-1-Phenyl-1-decanol** is most commonly achieved through the asymmetric reduction of the corresponding prochiral ketone, 1-phenyldecanone. This transformation can be effectively carried out using various chiral catalysts and reducing agents. Below is a representative experimental protocol.

Reaction Scheme:





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References

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